3-Iodoprop-2-yn-1-yl propylcarbamate
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Overview
Description
3-Iodoprop-2-yn-1-yl propylcarbamate is a chemical compound known for its antifungal and antimicrobial properties. It is widely used as a preservative in various industries, including paints, coatings, wood preservatives, personal care, and cosmetics . This compound is a member of the carbamate family of biocides and has been effectively used since its development in the 1970s .
Preparation Methods
The synthesis of 3-Iodoprop-2-yn-1-yl propylcarbamate typically involves the reaction of propargyl alcohol with iodine to form 3-iodoprop-2-yn-1-ol, which is then reacted with propyl isocyanate to yield the final product . The reaction conditions often require the presence of a base, such as triethylamine, and an inert solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Iodoprop-2-yn-1-yl propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodoprop-2-yn-1-yl propylcarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodoprop-2-yn-1-yl propylcarbamate involves the inhibition of fungal and microbial growth by interfering with their cellular processes . It terminates signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft, leading to neuronal apoptosis . This compound targets various molecular pathways, disrupting the normal functioning of fungal and microbial cells .
Comparison with Similar Compounds
3-Iodoprop-2-yn-1-yl propylcarbamate is unique due to its specific chemical structure and effective antifungal properties. Similar compounds include:
3-Iodoprop-2-yn-1-yl butylcarbamate: Another carbamate ester with similar antifungal properties.
3-Iodo-2-propynyl N-butylcarbamate: Known for its use as an antifungal and antimicrobial agent.
Iodopropynyl butylcarbamate: Widely used in various industries for its preservative properties.
These compounds share similar chemical structures and applications but may differ in their specific uses and effectiveness .
Properties
CAS No. |
72571-02-9 |
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Molecular Formula |
C7H10INO2 |
Molecular Weight |
267.06 g/mol |
IUPAC Name |
3-iodoprop-2-ynyl N-propylcarbamate |
InChI |
InChI=1S/C7H10INO2/c1-2-5-9-7(10)11-6-3-4-8/h2,5-6H2,1H3,(H,9,10) |
InChI Key |
QLQVTNABWDPQTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCC#CI |
Origin of Product |
United States |
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